molecular formula C12H7Br3 B1593361 2,3',5-Tribromobiphenyl CAS No. 59080-35-2

2,3',5-Tribromobiphenyl

Cat. No.: B1593361
CAS No.: 59080-35-2
M. Wt: 390.9 g/mol
InChI Key: HSYRZFKOZZOCNA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,3’,5-Tribromobiphenyl is C12H7Br3 . The IUPAC name is 1,4-dibromo-2-(3-bromophenyl)benzene . The InChI identifier is InChI=1S/C12H7Br3/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H .


Physical and Chemical Properties Analysis

2,3’,5-Tribromobiphenyl is a solid substance . Its molecular weight is 390.90 g/mol . Unfortunately, specific information about its melting point, boiling point, and solubility was not found.

Scientific Research Applications

Optoelectronics and Photophysical Properties

  • Photophysical Properties for Optoelectronics : Research shows that cyclometalated Ir(III) complexes, potentially including derivatives of biphenyl compounds like 2,3',5-Tribromobiphenyl, have significant applications in optoelectronics due to their diverse photophysical properties. These properties are useful in applications like light-emitting electrochemical cells and organic light-emitting devices (OLEDs) (Mills, Porras, & Bernhard, 2018).

Luminescent Properties

  • Luminescent Properties for Various Applications : Europium(III) complexes, potentially relatable to biphenyl structures, demonstrate significant luminescent properties. These properties are crucial for applications in areas like photoluminescence and might indicate similar potential for this compound derivatives (Biju, Raj, Reddy, & Kariuki, 2006).

Organic Light-Emitting Diodes

  • Application in Organic Light-Emitting Diodes : Compounds related to biphenyl, like TBBI and Me-TBBI, which are solution-processible bipolar molecules, have been employed in phosphorescent OLEDs. These findings can be extrapolated to suggest potential applications of this compound in similar contexts (Ge et al., 2008).

Antipathogenic Properties

  • Antipathogenic Applications : Some thiourea derivatives, including those with chlorinated and brominated phenyl rings, have shown significant antipathogenic activities. This suggests that this compound could potentially have similar applications in developing antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Structural Analysis

  • Structural Analysis of Related Compounds : Studies on dichloro-dihydroxybiphenyl, a compound structurally similar to this compound, have provided insights into its molecular structure, suggesting that similar analyses could be applied to understand the structural properties of this compound (Dhakal, Parkin, & Lehmler, 2019).

Coordination Chemistry

  • Coordination Chemistry Applications : The coordination chemistry of compounds like 2-(2'-hydroxyphenyl)-2-oxazolines with elements like aluminum and gallium suggests potential areas of research for this compound in the synthesis of new metal-organic complexes (Hoveyda, Karunaratne, Rettig, & Orvig, 1992).

Vibrational Spectra and Molecular Structure

  • Molecular Structure Analysis : The study of the vibrational spectra and molecular structure of brominated biphenyls, like 3,3′-dibromo-, 3,5,4′-tribromo- and 3,5,3′,5′-tetrabromobiphenyl, offers insights into their nonplanar structure in various states, which may be relevant for understanding the structural dynamics of this compound (Horn et al., 1985).

Electroluminescent Materials

  • Electroluminescent Material Development : Studies on amorphous substituted thiophenes, which share structural similarities with biphenyl compounds, indicate potential applications of this compound in developing new electroluminescent materials for various electronic applications (Su et al., 2002).

Metabolism and Toxicology

  • Metabolism and Toxicological Studies : The metabolism of polybrominated biphenyl congeners by rat liver microsomes suggests potential toxicological research applications for compounds like this compound in understanding their environmental and health impacts (Mills et al., 1985).

Solid-state Molecular Dynamics

  • Investigation of Solid-state Molecular Dynamics : The analysis of solid-state molecular rotors with perdeuterated stators, including biphenyl derivatives, offers insights into the rotational dynamics in ordered and disordered crystal forms. This research can be relevant for understanding the physical properties of this compound (O'Brien et al., 2010).

Fluorescence in Polymer Matrices

  • Fluorescence Properties in Polymer Matrices : The study of europium complexes embedded in poly(methyl methacrylate) matrices, showing enhanced fluorescence properties, suggests that similar research could be conducted with this compound to explore its fluorescence characteristics in various matrices (Singh et al., 2010).

Aryl Hydrocarbon Hydroxylase Induction

  • Induction of Aryl Hydrocarbon Hydroxylase : Research on polybrominated biphenyls (PBBs) as inducers of aryl hydrocarbon hydroxylase (AHH) has revealed that specific bromination patterns on biphenyls can significantly influence their biochemical activity. This suggests the potential of this compound in similar biochemical or pharmacological studies (Robertson, Parkinson, Campbell, & Safe, 1982).

Safety and Hazards

2,3’,5-Tribromobiphenyl may cause cancer . It’s recommended to obtain special instructions before use, not to handle it until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection . If exposed or concerned, it’s advised to get medical advice/attention .

Future Directions

Given the potential toxicity and environmental persistence of 2,3’,5-Tribromobiphenyl, future research could focus on developing safer alternatives for flame retardants, improving methods for the environmental monitoring of PBBs, and studying the long-term health effects of exposure to PBBs .

Biochemical Analysis

Biochemical Properties

2,3’,5-Tribromobiphenyl plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to mediate biochemical and toxic effects of halogenated aromatic hydrocarbons. Specifically, 2,3’,5-Tribromobiphenyl interacts with enzymes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1). These interactions often result in the activation or inhibition of these enzymes, leading to alterations in the metabolism of other compounds .

Cellular Effects

2,3’,5-Tribromobiphenyl affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,3’,5-Tribromobiphenyl can regulate the circadian clock by inhibiting the expression of the core circadian component PER1. Additionally, it is involved in cell-cycle regulation and may play a role in the development and maturation of tissues .

Molecular Mechanism

The molecular mechanism of 2,3’,5-Tribromobiphenyl involves its function as a ligand-activated transcriptional activator. It binds to the xenobiotic response element (XRE) promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as CYP1A1. This binding interaction results in the mediation of biochemical and toxic effects of halogenated aromatic hydrocarbons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’,5-Tribromobiphenyl can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 2,3’,5-Tribromobiphenyl can persist in the environment and within biological systems, leading to prolonged exposure and potential accumulation in tissues. This persistence can result in long-term alterations in cellular processes and functions .

Dosage Effects in Animal Models

The effects of 2,3’,5-Tribromobiphenyl vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects, but as the dosage increases, toxic or adverse effects can become more pronounced. High doses of 2,3’,5-Tribromobiphenyl have been associated with disruptions in cellular metabolism, gene expression, and overall cellular function. These threshold effects highlight the importance of dosage considerations in toxicological studies .

Metabolic Pathways

2,3’,5-Tribromobiphenyl is involved in various metabolic pathways, particularly those related to xenobiotic metabolism. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the oxidative metabolism of xenobiotics. These interactions can lead to the formation of reactive metabolites, which may further interact with cellular components and contribute to the compound’s toxic effects .

Transport and Distribution

Within cells and tissues, 2,3’,5-Tribromobiphenyl is transported and distributed through interactions with transporters and binding proteins. Due to its lipophilic nature, the compound tends to accumulate in lipid-rich tissues such as the liver, adipose tissue, and breast milk. This accumulation can lead to localized effects and potential toxicity in these tissues .

Subcellular Localization

The subcellular localization of 2,3’,5-Tribromobiphenyl is influenced by its interactions with specific targeting signals and post-translational modifications. The compound is primarily localized in cellular membranes, where it can exert its effects on membrane-bound enzymes and receptors. This localization is crucial for its role in modulating cellular processes and functions .

Properties

IUPAC Name

1,4-dibromo-2-(3-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYRZFKOZZOCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074766
Record name PBB 026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59080-35-2
Record name 2,3',5-Tribromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PBB 026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',5-TRIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF42BG6Z4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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